molecular formula C17H24N2O3S B5296052 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one

1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one

Cat. No. B5296052
M. Wt: 336.5 g/mol
InChI Key: XPCBJFZXCFLJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has a wide range of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to decrease the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to increase the activity of certain enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and cost-effective, making it accessible to many researchers.
However, there are also some limitations to using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the compound has not been extensively studied in vivo, which can make it difficult to extrapolate findings to humans.

Future Directions

There are many potential future directions for research on 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one. One area of research could be to further elucidate its mechanism of action, which could help to identify additional applications for this compound. Additionally, more research could be done to explore its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Finally, more in vivo studies could be conducted to better understand the potential advantages and limitations of using this compound in human research.

Synthesis Methods

The synthesis of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one typically involves the reaction of piperidine with 2-(phenylsulfonyl)ethanamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions and the resulting product is purified using chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.

Scientific Research Applications

1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has been widely used in scientific research due to its potential applications in studying various biological processes. It has been shown to have neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

1-[1-[2-(benzenesulfonyl)ethyl]piperidin-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17-9-5-11-19(17)15-6-4-10-18(14-15)12-13-23(21,22)16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCBJFZXCFLJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[2-(Phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one

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